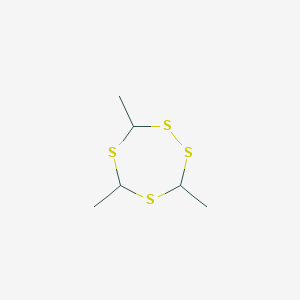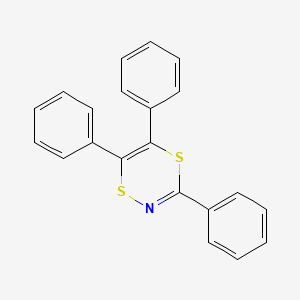
3,5,6-Triphenyl-1,4,2-dithiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Triphenyl-1,4,2-dithiazine is an organic compound belonging to the class of dithiazines. These compounds are characterized by a heterocyclic ring containing sulfur and nitrogen atoms. The presence of three phenyl groups attached to the dithiazine ring enhances its stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Triphenyl-1,4,2-dithiazine typically involves the nitrogen ring expansion of 1,3-dithiolium cation salts. This process is facilitated by iodine-ammonia methodology, which has been shown to be efficient in producing a wide range of 1,4,2-dithiazine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The key steps include the preparation of precursor compounds and their subsequent transformation under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,6-Triphenyl-1,4,2-dithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,5,6-Triphenyl-1,4,2-dithiazine has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Wirkmechanismus
The mechanism by which 3,5,6-Triphenyl-1,4,2-dithiazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to specific biological outcomes. The pathways involved include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 2,4,6-Trimethyl-1,3,5-dithiazine
- 1,3,5-Dithiazine, perhydro, 2,4,6-trimethyl
Comparison: 3,5,6-Triphenyl-1,4,2-dithiazine is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other dithiazines. This structural feature makes it more suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
118535-59-4 |
|---|---|
Molekularformel |
C21H15NS2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
3,5,6-triphenyl-1,4,2-dithiazine |
InChI |
InChI=1S/C21H15NS2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-22-21(23-19)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
JMALZEGKVDYZPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SN=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



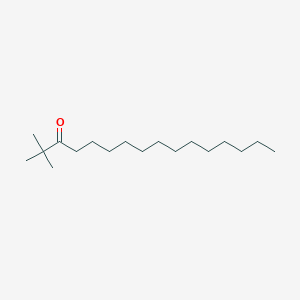
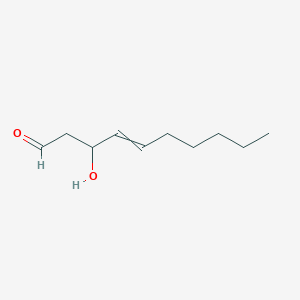
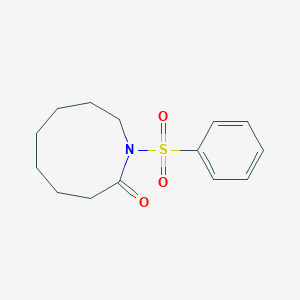
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
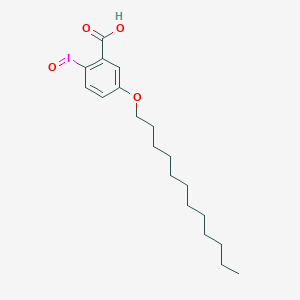

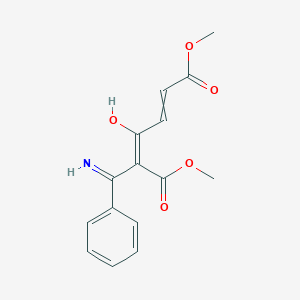

![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
